molecular formula C22H19ClN2O4S B2992697 1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 921920-31-2

1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2992697
CAS No.: 921920-31-2
M. Wt: 442.91
InChI Key: RPSBQLSBKKBCHI-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepin core substituted with a 10-ethyl group and an 11-oxo moiety. The sulfonamide group is linked to a 3-chlorophenyl ring, contributing to its molecular weight (estimated ~460 g/mol) and lipophilicity (logP ~4.0).

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-2-25-19-8-3-4-9-21(19)29-20-11-10-17(13-18(20)22(25)26)24-30(27,28)14-15-6-5-7-16(23)12-15/h3-13,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSBQLSBKKBCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core, which is known for various pharmacological activities. Its molecular formula is C20H21ClN2O3SC_{20}H_{21}ClN_{2}O_{3}S, with a molecular weight of approximately 392.91 g/mol. The presence of the methanesulfonamide group enhances its solubility and bioavailability.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest it may exhibit:

  • Antidepressant-like effects : The dibenzo[b,f][1,4]oxazepine structure is associated with antidepressant activity through modulation of neurotransmitter systems.
  • Anti-inflammatory properties : Methanesulfonamide derivatives often show anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Pharmacological Studies

Several studies have evaluated the pharmacological profiles of similar compounds. While specific data on this compound is limited, insights can be drawn from related research:

Study FocusFindings
Antidepressant ActivityCompounds with similar structures have shown efficacy in animal models for depression by increasing serotonin and norepinephrine levels .
Anti-inflammatory EffectsMethanesulfonamide derivatives demonstrated significant inhibition of TNF-alpha and IL-6 in vitro .
Neuroprotective EffectsSome dibenzo derivatives have been reported to protect neuronal cells from oxidative stress .

Case Study 1: Antidepressant Activity

In a study involving animal models, a related compound exhibited significant antidepressant-like behavior in the forced swim test. The mechanism was attributed to increased levels of serotonin and norepinephrine in the prefrontal cortex .

Case Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of methanesulfonamide derivatives found that they significantly reduced edema in carrageenan-induced paw edema models. The compounds inhibited the expression of COX-2 and iNOS, leading to decreased prostaglandin synthesis .

Case Study 3: Neuroprotective Potential

Research on neuroprotective agents indicated that dibenzo derivatives could reduce neuronal apoptosis induced by glutamate toxicity. This was linked to the modulation of calcium influx and activation of survival pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Compound Name Dibenzo-oxazepin Substituents Sulfonamide Substituent Molecular Weight (g/mol) logP H-Bond Donors
Target: 1-(3-Chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide 10-ethyl 3-chlorophenyl ~460 ~4.0 1
1-(3-Chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide () 10-H 3-chlorophenyl ~420* N/A 1
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide () 10-ethyl 2,4-dimethoxyphenyl 454.5 3.97 1
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide () 8-Cl, 10-H 4-fluorophenyl ~440* N/A 1
1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide () 8,10-dimethyl 4-chlorophenyl 442.9 N/A 1

*Estimated based on structural similarity.

Key Observations:
  • Ethyl vs. Methyl/H Substituents : The 10-ethyl group in the target compound increases molecular weight and logP compared to analogs with 10-H () or 10-methyl (). This substitution may improve membrane permeability but reduce aqueous solubility .
  • Sulfonamide Modifications: Replacing the 3-chlorophenyl group with 2,4-dimethoxyphenyl () lowers logP (3.97 vs.
  • Halogen Effects : The 3-chlorophenyl group in the target compound offers greater lipophilicity than 4-fluorophenyl () but less steric hindrance than 8,10-dimethyl substitutions () .

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